molecular formula C8H17NO2 B1355620 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine CAS No. 62035-48-7

3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine

Cat. No. B1355620
CAS RN: 62035-48-7
M. Wt: 159.23 g/mol
InChI Key: ZHIAVIDSLPGDOZ-UHFFFAOYSA-N
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Description

“3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine” is a chemical compound with the CAS Number: 62035-48-7. It has a linear formula of C8H17NO2 . The IUPAC name for this compound is 3-(tetrahydro-2-furanylmethoxy)-1-propanamine . The compound has a molecular weight of 159.23 .


Molecular Structure Analysis

The InChI code for “3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine” is 1S/C8H17NO2/c9-4-2-5-10-7-8-3-1-6-11-8/h8H,1-7,9H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine” has a molecular weight of 159.23 .

Scientific Research Applications

Cardioselective Beta-blockers

The research conducted by Large and Smith (1982) demonstrated the synthesis of a series of compounds, including 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine derivatives. These compounds showed potent effects comparable to propranolol, a well-known beta-blocker, and some exhibited cardioselective properties when evaluated in anesthetized cats. The detailed structure-activity relationships of these compounds could provide insights into their potential applications in cardiovascular therapies (Large & Smith, 1982).

Antiulcer Activity

Yamato et al. (1988) explored the antiulcer activity of a series of analogues of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine. The study found that specific analogues exhibited significant inhibitory activity against aspirin-induced ulcers in rats. This research highlights the potential therapeutic applications of these compounds in treating gastrointestinal ulcers (Yamato et al., 1988).

Antidepressant and Anxiolytic Properties

Canale et al. (2016) designed and synthesized a series of arylsulfonamide derivatives of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine. The study identified specific derivatives as potent 5-HT7R antagonists with notable antidepressant and anxiolytic properties in mice. This suggests the potential of these compounds in developing therapeutic agents for CNS disorders (Canale et al., 2016).

Advanced Oxidation Processes (AOPs) in Degradation

Bhat and Gogate (2021) reviewed the use of advanced oxidation processes for the degradation of nitrogen-containing compounds, including amines. Their review provides a comprehensive overview of the degradation efficiencies, reaction mechanisms, and the role of process parameters. This research might be relevant for understanding the environmental impact and degradation pathways of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine and its derivatives (Bhat & Gogate, 2021).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

3-(oxolan-2-ylmethoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c9-4-2-5-10-7-8-3-1-6-11-8/h8H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIAVIDSLPGDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585331
Record name 3-[(Oxolan-2-yl)methoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine

CAS RN

62035-48-7
Record name 3-[(Oxolan-2-yl)methoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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